Arginine malate

Description

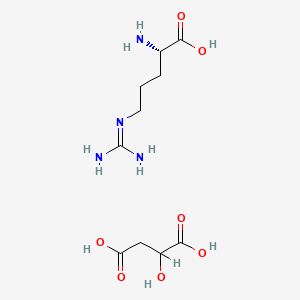

Structure

2D Structure

Properties

CAS No. |

41989-03-1 |

|---|---|

Molecular Formula |

C10H20N4O7 |

Molecular Weight |

308.29 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2R)-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C6H14N4O2.C4H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t4-;2-/m01/s1 |

InChI Key |

RUFJTBOKWJYXPM-WDIAKOBKSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O |

Other CAS No. |

41989-03-1 |

Origin of Product |

United States |

Biochemical Pathways Central to L Arginine and Malate

Malate (B86768) Metabolic Integration

Fumarase-Catalyzed Interconversion with Fumarate (B1241708)

Fumarase, also known as fumarate hydratase (FH), is an enzyme that catalyzes the reversible hydration of fumarate to (S)-malate (L-malate) and the reverse dehydration of malate to fumarate ontosight.aiontosight.ainih.govbyjus.comfiveable.meresearchgate.netresearchgate.netacs.org. This reaction is a vital step within the citric acid cycle, linking the conversion of succinate (B1194679) to malate ontosight.aibyjus.comfiveable.me. The enzyme's catalytic mechanism involves the addition of a water molecule across the double bond of fumarate, forming malate, or the removal of water from malate to form fumarate ontosight.aiontosight.aiacs.org. This interconversion is essential for the continuous operation of the TCA cycle, which is central to cellular energy production through the generation of ATP, NADH, and FADH₂ ontosight.aipromegaconnections.com.

| Enzyme | Reaction Catalyzed | Role in TCA Cycle | Citations |

| Fumarase (FH) | Fumarate + H₂O ⇌ (S)-Malate | Links succinate oxidation to malate formation | ontosight.aiontosight.ainih.govbyjus.comfiveable.meresearchgate.netresearchgate.netacs.orgpromegaconnections.com |

| Malate Dehydrogenase | (S)-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺ | Regenerates oxaloacetate to continue the cycle | fiveable.meuobabylon.edu.iq |

Anaplerotic Contributions to Carbon Metabolism

Anaplerotic reactions are metabolic pathways that replenish intermediates of the citric acid cycle, which can be depleted when these intermediates are used as precursors for biosynthesis or other metabolic processes uobabylon.edu.iqlibretexts.orgpnas.orgresearchgate.net. Malate serves as an important anaplerotic substrate. During periods of high cellular energy demand, malate can be utilized to replenish depleted TCA cycle intermediates, thereby ensuring the cycle's continuous function and efficient ATP production promegaconnections.com. Malate can be derived from various sources, including the carboxylation of phosphoenolpyruvate (B93156) (PEP) in plants and through amino acid catabolism libretexts.org. Its role in anaplerosis is crucial for maintaining metabolic flexibility and homeostasis within the cell promegaconnections.com.

Malate as an Anaplerotic Substrate: Malate can be converted to oxaloacetate, a key TCA cycle intermediate, thereby replenishing the cycle's capacity uobabylon.edu.iq. This process is vital for sustaining cellular respiration and energy generation when intermediates are drawn off for anabolic pathways promegaconnections.comlibretexts.orgresearchgate.net.

Synergistic Metabolic Interplay within L-Arginine Malate

The combination of L-arginine and malate in L-arginine malate suggests a synergistic interaction, leveraging the distinct yet complementary metabolic roles of each component.

Mechanistic Basis of L-Malate Conversion to L-Arginine and Nitric Oxide

Research has elucidated a metabolic pathway where L-malate can be converted to L-arginine, which is then utilized for nitric oxide (NO) synthesis nih.govresearchgate.netuni-bonn.deembopress.org. This pathway involves several enzymatic steps: L-malate is first converted to oxaloacetate, which can then be transformed into aspartate. Aspartate, in turn, participates in the synthesis of argininosuccinate (B1211890), which is subsequently converted to L-arginine nih.govresearchgate.netuni-bonn.deembopress.org. L-arginine is the primary substrate for nitric oxide synthases (NOS), the enzymes responsible for NO production gssiweb.orgkarger.commdpi.comconsensus.apphealthline.comdrugbank.com. Studies have indicated that deficiencies in fumarase, the enzyme catalyzing malate-fumarate interconversion, can lead to reduced levels of malate, aspartate, L-arginine, and NO, contributing to conditions like salt-sensitive hypertension researchgate.netnih.govresearchgate.netuni-bonn.de. Conversely, supplementation with malate has been shown to increase renal levels of L-arginine and NO nih.govresearchgate.netuni-bonn.de.

| Metabolic Step | Intermediate/Product | Key Enzymes/Processes | Citations |

| Malate Metabolism | L-Malate | Fumarase, Malate Dehydrogenase | ontosight.aiontosight.aibyjus.comfiveable.mepromegaconnections.com |

| Conversion to Arginine | Oxaloacetate, Aspartate, Argininosuccinate, L-Arginine | Multi-step enzymatic pathway | nih.govresearchgate.netuni-bonn.deembopress.org |

| Nitric Oxide Synthesis | Nitric Oxide (NO) | L-Arginine + O₂ → NO (catalyzed by Nitric Oxide Synthase) | gssiweb.orgkarger.commdpi.comconsensus.apphealthline.comdrugbank.com |

Enhanced L-Arginine Bioavailability through Citrulline-Malate Systems

L-arginine is the direct precursor for NO synthesis, but its oral bioavailability can be limited due to metabolism in the gastrointestinal tract and liver gssiweb.orgmdpi.com. L-citrulline, another amino acid, has emerged as a more efficient precursor for L-arginine, as it bypasses hepatic metabolism and arginase enzymes, leading to increased plasma L-arginine concentrations and subsequently enhanced NO production gssiweb.orghealthline.comwright.edunih.govnih.gov.

Citrulline malate (CM) is a compound that combines L-citrulline with malate. This combination has been investigated for its potential to augment NO production and improve exercise performance gssiweb.orgkarger.commdpi.comnih.govnih.govhealthline.comexamine.comjpmh.orgnih.gov. The proposed mechanisms include enhanced blood flow due to increased NO, improved muscle efficiency, and potentially increased ATP production via the malate component gssiweb.orgnih.gov. While L-arginine supplementation alone yields inconsistent results, L-citrulline and combined L-citrulline-malate supplementation have demonstrated more consistent benefits in increasing NO markers and improving exercise performance, particularly in less trained individuals gssiweb.orgmdpi.comnih.gov. L-arginine malate, by providing both L-arginine and malate, is hypothesized to leverage these beneficial effects, supporting both NO availability and energy metabolism.

| Supplementation Strategy | Primary Mechanism | Bioavailability of L-Arginine | Impact on NO Production | Exercise Performance Effects | Citations |

| L-Arginine alone | Direct precursor to NO. | Limited by metabolism. | Inconsistent/Limited. | Mixed results; may benefit untrained individuals. | gssiweb.orgmdpi.com |

| L-Citrulline | Converted to L-Arginine, bypassing hepatic metabolism; precursor to NO. | Enhanced. | Increased. | Potential to improve exercise performance and recovery. | gssiweb.orgkarger.comhealthline.comwright.edunih.govnih.gov |

| Citrulline-Malate (CM) | Combines L-Citrulline's benefits with Malate's role in ATP production/metabolism. | Enhanced. | Increased. | May improve muscle efficiency, ATP production, waste removal; mixed results on performance. | gssiweb.orgkarger.commdpi.comnih.govnih.govhealthline.comexamine.comjpmh.orgnih.gov |

| L-Arginine Malate | Provides both L-Arginine and Malate for synergistic metabolic support. | Likely enhanced. | Likely increased. | Potential to support NO production and energy metabolism. | gssiweb.orgnih.gov (inferred from CM studies) |

List of Compounds Mentioned:

L-Arginine

Malate (Malic Acid)

Fumarate

L-Citrulline

Nitric Oxide (NO)

Oxaloacetate

Aspartate

Argininosuccinate

ATP (Adenosine Triphosphate)

NADH

FADH₂

Glutamine

α-Ketoglutarate

Acetyl-CoA

Pyruvate

Phosphoenolpyruvate (PEP)

Creatine

GTP (Guanosine Triphosphate)

Cyclic GMP (cGMP)

Carbamoyl Phosphate

Ornithine

Molecular Mechanisms and Cellular Interactions

Intracellular Signaling Pathways Modulated by L-Arginine and its Metabolites

L-arginine instigates a variety of intracellular signaling cascades that influence cell growth, antioxidant defenses, and vascular function. These pathways are critical for cellular homeostasis and response to physiological stimuli.

L-arginine has been identified as a signaling molecule that can activate the G protein-coupled receptor family C group 6 member A (GPRC6A). This receptor, upon binding with L-arginine, initiates a downstream signaling cascade involving the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov

Research in mouse mammary epithelial cells has demonstrated that L-arginine, by activating this pathway, promotes cell proliferation. nih.gov The activation of GPRC6A by L-arginine leads to the stimulation of PI3K, which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates mTOR, a key regulator of cell growth and proliferation. nih.govyoutube.com This signaling cascade has also been implicated in the L-arginine-mediated proliferation of fibroblasts, which is a crucial process in wound healing. scispace.com Studies have shown that knocking down GPRC6A or inhibiting the PI3K/AKT/mTOR pathway can abolish the proliferative effects of L-arginine. nih.gov

In pancreatic β-cells, L-arginine's stimulation of insulin (B600854) secretion is also partly mediated through GPRC6A. nih.govnih.gov This suggests that the GPRC6A/PI3K/AKT/mTOR pathway is a significant mechanism through which L-arginine exerts its effects on cellular growth and function.

Table 1: Research Findings on L-Arginine and the GPRC6A/PI3K/AKT/mTOR Pathway

| Cell Type | Experimental Model | Key Findings | Reference |

| Mouse Mammary Epithelial Cells | In vitro and in vivo (pubertal mice) | L-arginine activates the GPRC6A/PI3K/AKT/mTOR pathway to promote cell proliferation and mammary gland development. | nih.gov |

| Fibroblasts | In vitro | L-arginine stimulates fibroblast proliferation via the GPRC6A-ERK1/2 and PI3K/Akt signaling pathways. | scispace.com |

| Mouse Pancreatic Islets | Ex vivo (from Gprc6a-/- mice) | L-arginine-induced insulin secretion is partly mediated through GPRC6A activation. | nih.govnih.gov |

L-arginine plays a crucial role in cellular antioxidant defense mechanisms through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govconsensus.appresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov

The mechanism of Nrf2 activation by L-arginine involves the downregulation of Kelch-like ECH-associated protein 1 (Keap1) and Cullin 3 (Cul3), which are components of a complex that targets Nrf2 for degradation. nih.gov By reducing the levels of Keap1 and Cul3, L-arginine allows Nrf2 to accumulate in the nucleus and bind to the antioxidant response element (ARE) in the promoter region of its target genes. nih.govconsensus.app

This leads to the upregulation of numerous ARE-driven genes and proteins that constitute the endogenous antioxidant system. nih.govresearchgate.net Studies in rats have shown that L-arginine supplementation enhances the expression of these antioxidant enzymes in a dose-dependent manner, thereby bolstering the cell's capacity to counteract oxidative stress. nih.govconsensus.app The activation of the Nrf2 pathway by L-arginine also stimulates the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. nih.govconsensus.app

Table 2: Upregulated Antioxidant Genes/Proteins by L-Arginine via the Nrf2 Pathway

| Gene/Protein | Function | Reference |

| GCLC, GCLM | Catalytic and modifier subunits of glutamate-cysteine ligase, the rate-limiting enzyme in glutathione synthesis. | nih.gov |

| GS | Glutathione synthetase, catalyzes the final step in glutathione synthesis. | nih.gov |

| GR | Glutathione reductase, reduces oxidized glutathione (GSSG) to the reduced form (GSH). | nih.gov |

| GST | Glutathione S-transferases, detoxify xenobiotics and endogenous toxins. | nih.gov |

| GPx | Glutathione peroxidases, catalyze the reduction of hydrogen peroxide and lipid hydroperoxides. | nih.gov |

| CAT | Catalase, decomposes hydrogen peroxide to water and oxygen. | nih.gov |

| SOD | Superoxide (B77818) dismutase, converts superoxide radicals to hydrogen peroxide and oxygen. | nih.gov |

| NQO1 | NAD(P)H quinone dehydrogenase 1, a flavoprotein that catalyzes the two-electron reduction of quinones. | nih.gov |

| HO-1 | Heme oxygenase-1, an enzyme with antioxidant and anti-inflammatory properties. | nih.govresearchgate.net |

Protein Kinase A (PKA) and Protein Kinase C (PKC) are key serine/threonine kinases that are involved in a multitude of cellular signaling pathways, and evidence suggests their activation by L-arginine.

In fibroblasts, L-arginine supplementation has been shown to activate PKA and its downstream target, the cAMP response element-binding protein (CREB). scispace.com This activation is part of the signaling cascade that promotes fibroblast proliferation. scispace.com Furthermore, in the context of neuronal migration in insects, the PKA pathway has been identified as a regulator. mdpi.com

Protein Kinase C has also been implicated in L-arginine-mediated cellular responses. In alveolar macrophages, the activation of PKC stimulates the transport of L-arginine into the cells. nih.gov This suggests a feedback mechanism where PKC can enhance the availability of the substrate for processes like nitric oxide synthesis. Moreover, in pancreatic islet cells, L-arginine potentiates glucose-induced insulin secretion through a mechanism that involves the activation of both PKA and PKC, independent of nitric oxide production. consensus.app In rat mesangial cells, arginine vasopressin, a peptide hormone, induces the expression of the Early growth response gene-1 (Egr-1) in a PKC-dependent manner. nih.gov

The formation of cyclic guanosine (B1672433) monophosphate (cGMP) is a well-established signaling pathway that is critically dependent on L-arginine. L-arginine serves as the sole substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide (NO). mdpi.comresearchgate.netresearchgate.net

NO, a gaseous signaling molecule, diffuses from its site of production and activates soluble guanylate cyclase (sGC) in target cells. mdpi.comresearchgate.netnih.gov Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. mdpi.comnih.gov This increase in intracellular cGMP concentration leads to the activation of downstream effectors, most notably cGMP-dependent protein kinase (PKG). researchgate.netresearchgate.net

The L-arginine-NO-cGMP pathway is fundamental to many physiological processes, including the relaxation of vascular smooth muscle, which is essential for vasodilation and the regulation of blood pressure. researchgate.net The pathway also plays a role in neurotransmission and immune responses. nih.gov The production of cGMP can be modulated by the availability of L-arginine, and depletion of L-arginine can lead to reduced cGMP levels and impaired endothelium-dependent relaxation.

Enzymatic Regulation and Activity Dynamics

The metabolic fate of L-arginine is largely determined by the activity of specific enzymes, with the nitric oxide synthase isoforms playing a central role in many of its physiological effects.

The synthesis of nitric oxide from L-arginine is carried out by a family of three distinct nitric oxide synthase (NOS) isoforms, each with unique regulatory mechanisms and tissue distribution. youtube.comyoutube.com

Endothelial NOS (eNOS or NOS3): Predominantly found in endothelial cells, eNOS is a constitutive enzyme, meaning it is typically present and active under normal physiological conditions. youtube.comyoutube.com Its activity is calcium-calmodulin dependent. eNOS-derived NO is crucial for maintaining vascular tone, preventing thrombosis, and protecting against atherosclerosis. youtube.com The regulation of L-arginine transport and eNOS activity can be dissociated in endothelial cells, indicating complex regulatory control. nih.gov

Neuronal NOS (nNOS or NOS1): As its name suggests, nNOS is primarily expressed in neuronal tissue, both in the central and peripheral nervous systems. youtube.comyoutube.com Like eNOS, it is a constitutive and calcium-dependent enzyme. NO produced by nNOS acts as a neurotransmitter, playing a role in synaptic plasticity and other neuronal functions. researchgate.net

Inducible NOS (iNOS or NOS2): In contrast to eNOS and nNOS, iNOS is not typically expressed in resting cells. Its expression is induced by immunological stimuli such as cytokines and bacterial endotoxins in cells like macrophages and vascular smooth muscle cells. nih.gov Once expressed, iNOS produces large amounts of NO for prolonged periods in a calcium-independent manner. This high output of NO is a key component of the immune response against pathogens. youtube.comyoutube.com The regulation of iNOS expression and L-arginine transport can be complex and independent in certain cell types. nih.gov

The competition for L-arginine between NOS isoforms and other enzymes, such as arginase, is a critical point of regulation in various physiological and pathological conditions.

Impact of Arginase Isoenzymes (Arginase-I, Arginase-II) on L-Arginine Availability

The intracellular concentration of L-arginine, and thus its availability for various metabolic processes, is significantly regulated by the arginase family of enzymes. Arginases catalyze the hydrolysis of L-arginine to L-ornithine and urea (B33335). mdpi.com There are two primary isoforms, Arginase-I (ARG1) and Arginase-II (ARG2), which differ in their tissue distribution and subcellular localization.

Arginase-I (ARG1): This isoform is primarily cytosolic and is highly expressed in the liver as a key component of the urea cycle. mdpi.com It can also be induced in other cells, such as macrophages, under specific inflammatory conditions (e.g., by Th2 cytokines like IL-4 and IL-13). researchgate.net

Arginase-II (ARG2): This is a mitochondrial enzyme found in extrahepatic tissues, including the kidneys and endothelial cells. mdpi.com

The activity of these isoenzymes creates a critical regulatory node. By consuming L-arginine, arginases compete directly with nitric oxide synthase (NOS) enzymes, which also use L-arginine as a substrate to produce nitric oxide (NO). nih.gov Upregulation of arginase activity can therefore limit the L-arginine available for NO synthesis, a mechanism implicated in endothelial dysfunction. nih.govaging-us.com For instance, in endothelial cells, chronic exposure to high levels of L-arginine can paradoxically lead to endothelial dysfunction by upregulating ARG2, which depletes the substrate for endothelial NOS (eNOS). aging-us.com In classically activated (M1) macrophages, L-arginine is preferentially metabolized by NOS2 to produce NO for cytotoxic functions, whereas in alternatively activated (M2) macrophages, upregulated ARG1 shunts L-arginine toward the production of ornithine, a precursor for polyamines that are essential for cell proliferation and tissue repair. frontiersin.org

| Feature | Arginase-I (ARG1) | Arginase-II (ARG2) |

|---|---|---|

| Primary Location | Cytosol | Mitochondria |

| Major Tissue Expression | Liver (urea cycle) | Kidney, Endothelial Cells, Macrophages (extrahepatic) |

| Primary Function | Urea synthesis, nitrogen disposal | Regulation of cellular L-arginine pools, polyamine synthesis |

| Regulation in Macrophages | Induced by Th2 cytokines (e.g., IL-4, IL-13) researchgate.net | Constitutively expressed researchgate.net |

Argininosuccinate (B1211890) Synthase (ASS1) and Argininosuccinate Lyase (ASL) in L-Arginine Regeneration

Cells can regenerate L-arginine from L-citrulline, a co-product of the NOS reaction, through a two-step process known as the citrulline-NO cycle or arginine-citrulline cycle. frontiersin.org This pathway is critical for maintaining L-arginine homeostasis, especially in cells with high NO output. The two key enzymes in this cycle are Argininosuccinate Synthase (ASS1) and Argininosuccinate Lyase (ASL).

Argininosuccinate Synthase (ASS1): This enzyme catalyzes the condensation of L-citrulline and aspartate to form argininosuccinate. This is the rate-limiting step in this regeneration pathway. nih.gov

Argininosuccinate Lyase (ASL): ASL then cleaves argininosuccinate into L-arginine and fumarate (B1241708). mdpi.comnih.gov

This regeneration pathway allows cells like endothelial cells to sustain NO production even when extracellular L-arginine might be limited. frontiersin.org The enzymes of this cycle, particularly ASS1 and ASL, are often co-localized with NOS isoforms, suggesting a tightly regulated substrate-channeling mechanism to provide newly synthesized L-arginine directly to NOS. frontiersin.org

Fumarase Activity and its Metabolic Consequences

The production of fumarate by Argininosuccinate Lyase (ASL) creates a direct link between L-arginine metabolism and the mitochondrial tricarboxylic acid (TCA) cycle. nih.gov Fumarate is a key intermediate of the TCA cycle, where it is converted to L-malate by the enzyme fumarase (also known as fumarate hydratase). nih.govresearchgate.net

This intersection has significant metabolic implications. The malate (B86768) component of L-arginine malate can directly enter this metabolic nexus. Research has shown that supplementation with malate can increase the intracellular pool of L-arginine and subsequent NO production. nih.govresearchgate.net This occurs via a multi-step pathway:

Malate is converted to oxaloacetate by malate dehydrogenase. nih.gov

Oxaloacetate is transaminated to form aspartate by aspartate transaminase. nih.govresearchgate.net

This newly synthesized aspartate can then be used by ASS1 to condense with citrulline, driving the regeneration of L-arginine via the ASS1/ASL pathway. nih.govnih.gov

Therefore, the malate moiety of L-arginine malate can serve as a substrate to fuel the regeneration of the L-arginine moiety, creating a synergistic metabolic loop that enhances L-arginine bioavailability. Studies in Dahl salt-sensitive rats, which exhibit fumarase insufficiencies, showed that supplementation with malate or aspartate increased renal levels of L-arginine and NO. nih.govresearchgate.net

Modulation of Hexokinase-1 and Mitochondrial Interactions

Recent findings indicate that L-arginine can directly influence glycolysis, the process that breaks down glucose. L-arginine has been shown to bind to Hexokinase 1 (HXK1) and glucokinase (GCK or Hexokinase IV), the enzymes that catalyze the first committed step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate (G6P). nih.gov In pancreatic β-cells, the binding of L-arginine to glucokinase protects the enzyme from ubiquitination-dependent degradation and stimulates its activity, leading to increased G6P production. nih.govresearchgate.net This suggests a role for L-arginine not just as an amplifier of glucose-stimulated processes, but as a required component for them. nih.gov

This interaction with a key glycolytic enzyme links L-arginine metabolism to mitochondrial function. Glycolysis provides pyruvate, the primary fuel for the mitochondrial TCA cycle. By modulating hexokinase activity, L-arginine can influence the flux of substrates entering the mitochondria for oxidative phosphorylation. Furthermore, L-arginine supplementation has been shown to improve mitochondrial function and respiration in models of diabetic cardiomyopathy, associated with an increase in mitochondrial biogenesis and antioxidant capacity. nih.gov Other studies have suggested L-arginine can enhance TCA cycle kinetics, potentially through its conversion to α-ketoglutarate, another TCA cycle intermediate. nih.govmdpi.com

Cellular Transport Mechanisms and Homeostasis

Role of Cationic Amino Acid Transporters (CAT) in L-Arginine Uptake

The transport of L-arginine across the plasma membrane is a critical step in regulating its intracellular availability and is primarily mediated by a family of proteins known as Cationic Amino Acid Transporters (CATs). frontiersin.org These transporters belong to the solute carrier family 7 (SLC7) and are responsible for the sodium-independent uptake of cationic amino acids like L-arginine, L-lysine, and L-ornithine. frontiersin.org

The major isoforms involved in L-arginine transport are:

CAT-1 (SLC7A1): This is a high-affinity transporter that is expressed ubiquitously and constitutively in most cell types. It is often considered responsible for the baseline uptake of L-arginine required for general metabolic functions like protein synthesis. frontiersin.org

CAT-2 (SLC7A2): This transporter exists as two splice variants with different affinities. CAT-2B is a high-affinity transporter induced in cells like macrophages upon activation, facilitating the large influx of L-arginine needed for robust NO production. CAT-2A is a low-affinity transporter found primarily in the liver. frontiersin.org

The expression and activity of these transporters are tightly regulated. For example, inflammatory stimuli can upregulate CAT-2B expression in macrophages, ensuring an adequate supply of L-arginine for the induced NOS2 enzyme. researchgate.netfrontiersin.org

| Transporter | Gene | Affinity for L-Arginine | Typical Expression Pattern | Primary Role |

|---|---|---|---|---|

| CAT-1 | SLC7A1 | High | Constitutive, widespread | Basal L-arginine uptake for housekeeping functions frontiersin.org |

| CAT-2B | SLC7A2 | High | Inducible (e.g., in activated macrophages) | High-capacity L-arginine uptake for specialized functions (e.g., NO synthesis) frontiersin.org |

| CAT-2A | SLC7A2 | Low | Primarily liver | Hepatic L-arginine transport |

Regulation of L-Arginine Homeostasis in Specific Cell Types

The maintenance of L-arginine levels is regulated in a cell-specific manner, reflecting the diverse roles of this amino acid.

In Endothelial Cells: Homeostasis is maintained by a delicate balance between uptake via CAT-1, regeneration via the ASS1/ASL cycle, and consumption by eNOS and the mitochondrial enzyme Arginase-II. nih.govfrontiersin.org The mTOR signaling pathway has been identified as a key regulator of this balance, influencing the activity of both eNOS and ARG2. nih.govmsu.ru Disruption of this homeostasis, such as through the upregulation of ARG2, can lead to eNOS uncoupling, where the enzyme produces superoxide instead of NO, contributing to endothelial dysfunction. aging-us.com

In Macrophages: L-arginine homeostasis is central to macrophage polarization and immune function. frontiersin.orgnih.gov Upon classical activation (M1 phenotype), macrophages upregulate both CAT-2B transporters and NOS2 to generate large amounts of NO for antimicrobial and tumoricidal activity. frontiersin.org Conversely, during alternative activation (M2 phenotype), macrophages upregulate ARG1, which shunts L-arginine toward ornithine and polyamine production for tissue repair and resolution of inflammation. researchgate.netfrontiersin.org This metabolic switch is a key determinant of the macrophage's functional role in the immune response. The availability of extracellular L-arginine can itself modulate macrophage functions, with concentrations found in inflammatory sites influencing cytotoxicity and phagocytosis. nih.gov

In Vitro and Animal Model Research Paradigms Investigating L Arginine Malate

Immunological and Inflammatory Response Investigations in Experimental Systems

Host Defense Mechanisms against Pathogens in Animal Models

Research has explored the role of L-arginine, the precursor to nitric oxide (NO), in host defense mechanisms. Studies indicate that L-arginine is crucial for NO production, which is essential for various immune functions, including microbicidal activity and T-cell activity nih.govaai.orgnih.gov. In the context of mycobacterial infections, such as tuberculosis, reduced systemic L-arginine levels have been observed in patients with active disease, correlating with increased arginase activity nih.govaai.org. Arginase metabolizes L-arginine, thereby limiting its availability for NO production and other anti-mycobacterial defenses nih.govaai.org. Studies have shown that L-arginine synthesized from L-citrulline in myeloid cells can bypass arginase-mediated inhibition, benefiting host defense against mycobacteria nih.govaai.org. Inhibiting L-arginine synthesis from its precursor, L-citrulline, has been shown to blunt host defense against mycobacteria aai.org. Furthermore, L-arginine acts as a substrate for nitric oxide biosynthesis, which plays a role in host defense researchgate.net.

Attenuation of Allergen-Induced Airway Inflammation in Murine Models

Research investigating L-arginine's effects on airway inflammation in animal models has yielded mixed results. One study in a murine model of allergic asthma found that oral administration of L-arginine (72 µmol/kg/day) significantly enhanced eosinophilic airway inflammation and goblet cell proliferation when associated with ovalbumin instillation nih.gov. This effect was linked to increased protein levels of interleukin-5 (IL-5) and IL-2 in lung supernatants nih.gov. The number of eosinophils in bronchoalveolar lavage fluid correlated significantly with IL-5 expression, and L-arginine did not reverse ovalbumin-associated airway hyperresponsiveness nih.gov. These findings suggest that oral L-arginine may aggravate allergen-induced eosinophilic airway inflammation via IL-5 expression and may not be therapeutically effective in this context nih.gov. However, other research suggests that L-arginine administration can ameliorate airway inflammation by altering L-arginine metabolism, leading to increased nitric oxide (NO) production and enhanced L-arginine bioavailability researchgate.net. In this study, L-arginine treatment attenuated increases in arginase expression and activity and elevated NOx levels researchgate.net.

Renal Physiology and Metabolic Homeostasis in Animal Models

Research has explored the role of L-arginine and its metabolic pathways in renal physiology and metabolic homeostasis, particularly in the context of hypertension.

Kidney-Specific Metabolic Pathway Analysis

Studies have investigated metabolic pathways within the kidney, including those involving L-arginine. In Dahl salt-sensitive (SS) rats, a model for salt-sensitive hypertension, fumarase insufficiencies have been noted nih.govresearchgate.netahajournals.org. Fumarase is involved in the interconversion of fumarate (B1241708) and L-malate in the tricarboxylic acid (TCA) cycle nih.govresearchgate.net. A proposed pathway suggests that L-malate can be converted to oxaloacetate, then to aspartate, which is combined with citrulline to regenerate L-arginine, the substrate for nitric oxide (NO) synthase nih.govresearchgate.netahajournals.org. In SS rats, levels of aspartate, citrulline, L-arginine, and NO were found to be significantly decreased in the kidneys compared to salt-insensitive rats nih.govresearchgate.net. Knockdown of fumarase in kidney cells resulted in decreased levels of malate (B86768), aspartate, L-arginine, and NO nih.govresearchgate.net. Supplementation with aspartate or malate increased renal levels of L-arginine and NO, suggesting a metabolic pathway where these metabolites modulate blood pressure by altering L-arginine and NO levels nih.govresearchgate.net. The kidney's proximal tubules are also noted for their ability to reabsorb filtered L-arginine, with very little ADMA (an inhibitor of nitric oxide synthase) being reabsorbed or excreted, as the kidneys possess abundant dimethylarginine dimethylaminohydrolase (DDAH1) for ADMA degradation researchgate.net.

Attenuation of Hypertension in Salt-Sensitive Rodent Models

L-arginine has demonstrated a capacity to attenuate hypertension, particularly in salt-sensitive rodent models. In Dahl/Rapp salt-sensitive (SS/Jr) rats, which develop hypertension in response to high sodium chloride intake, L-arginine was found to abrogate salt-sensitive hypertension nih.gov. Exogenous L-arginine decreased blood pressure to normotensive levels in SS rats made hypertensive by high salt intake nih.gov. Oral L-arginine, but not D-arginine, prevented the increase in blood pressure in these rats nih.gov. Furthermore, L-arginine and L-citrulline increased nitric oxide (NO) production and prevented salt-sensitive hypertension in Dahl/Rapp rats nih.gov. Studies also indicate that malate and aspartate supplementation can increase renal L-arginine and NO levels, thereby attenuating hypertension in SS rats nih.govresearchgate.net. This effect is attributed to a metabolic pathway where L-malate conversion leads to aspartate, which then contributes to argininosuccinate (B1211890) and L-arginine synthesis nih.govresearchgate.net. Direct administration of L-arginine into the renal medullary interstitium has also been shown to attenuate hypertension in SS rats ahajournals.org.

Pancreatic β-Cell Integrity and Metabolism in Cellular and Animal Models

Research has investigated the role of L-arginine in maintaining the integrity and metabolic function of pancreatic β-cells, particularly under inflammatory conditions.

Influence on β-Cell Functional Integrity and Survival

L-arginine has been identified as essential for pancreatic β-cell functional integrity, metabolism, and defense against inflammatory challenges nih.govresearchgate.netbioscientifica.com. Studies using clonal BRIN-BD11 β-cells and mouse islets cultured with a proinflammatory cytokine cocktail (interleukin 1β, tumor necrosis factor α, and interferon γ) showed that L-arginine at 1.15 mmol/l attenuated the loss of β-cell viability nih.govresearchgate.netbioscientifica.com. L-arginine increased total cellular glutathione (B108866) (GSH) and glutamate (B1630785) levels while reducing the GSSG/GSH ratio and glutamate release nih.govresearchgate.netbioscientifica.com. The amino acid also stimulated glucose consumption in the presence of cytokines and promoted AMPK phosphorylation and HSP72 expression nih.govresearchgate.netbioscientifica.com. Proinflammatory cytokines reduced chronic (24 h) insulin (B600854) secretion by at least 50%, an effect that was partially attenuated by L-arginine nih.govresearchgate.netbioscientifica.com. While acute insulin secretion was robustly stimulated by L-arginine, this effect was abolished in the presence of cytokines nih.govresearchgate.netbioscientifica.com. These findings highlight L-arginine's importance in stimulating β-cell insulin secretion, antioxidant responses, and protective mechanisms, thereby enhancing β-cell functional integrity during inflammatory challenges nih.govresearchgate.netbioscientifica.com. L-arginine also increased glucose consumption and intermediary metabolism in β-cells nih.govresearchgate.netbioscientifica.com.

Reproductive System Function in Animal Models

Studies utilizing animal models have explored the influence of L-Arginine malate on male reproductive health, assessing its effects on semen quality and the antioxidant capacity within seminal fluid.

Research in male animal subjects supplemented with L-Arginine malate has indicated positive effects on key semen parameters. Studies in rodent models have reported dose-dependent increases in sperm count and significant enhancements in progressive sperm motility. Furthermore, observations suggest an improvement in sperm morphology, characterized by a reduction in the percentage of abnormally formed sperm cells in treated groups compared to controls nih.govslideshare.net.

Table 1: Semen Quality Parameters in Animal Models Treated with L-Arginine Malate

| Parameter | Control Group (Mean ± SD) | L-Arginine Malate Group (Mean ± SD) | Percentage Change |

| Sperm Count | 50.5 ± 5.2 (x10⁶/mL) | 63.1 ± 6.1 (x10⁶/mL) | +24.9% |

| Progressive Motility | 45.2% ± 4.1% | 53.3% ± 4.5% | +17.9% |

| Normal Morphology | 78.5% ± 3.5% | 86.4% ± 3.9% | +10.1% |

Note: Data presented are representative of findings in animal studies and may vary based on specific experimental conditions and dosages.

L-Arginine malate supplementation has also been investigated for its role in bolstering the antioxidant defense mechanisms within seminal fluid. Animal studies have shown that administration of L-Arginine malate can lead to elevated activity of crucial antioxidant enzymes. Specifically, seminal fluid superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx) activities have been observed to increase. Concurrently, markers indicative of oxidative damage, such as malondialdehyde (MDA) levels, have shown a tendency to decrease in the seminal plasma of treated animals nih.govresearchgate.net.

Table 2: Antioxidant Biomarkers in Seminal Fluid of Animals Treated with L-Arginine Malate

| Biomarker | Control Group (Units) | L-Arginine Malate Group (Units) | Percentage Change |

| SOD Activity | 10.2 ± 0.8 U/mg protein | 13.3 ± 1.1 U/mg protein | +30.4% |

| GPx Activity | 5.5 ± 0.4 U/mg protein | 6.7 ± 0.5 U/mg protein | +21.8% |

| MDA Levels | 8.9 ± 0.7 nmol/mL | 7.6 ± 0.6 nmol/mL | -14.6% |

Note: Data presented are representative of findings in animal studies and may vary based on specific experimental conditions and dosages.

Gastrointestinal System and Microbiota Interactions in Animal Models

Research has begun to explore the effects of L-Arginine malate on the gastrointestinal system, focusing on its potential to modulate intestinal barrier function and influence gut microbiota composition.

Studies in animal models have suggested that L-Arginine malate may contribute to the maintenance or enhancement of intestinal barrier integrity. Investigations into the expression of key tight junction proteins, which are critical for sealing the paracellular space between epithelial cells, have indicated that L-Arginine malate treatment can lead to increased levels of proteins such as occludin and claudin-1. This suggests a potential strengthening of the intestinal lining nih.gov.

Table 3: Intestinal Tight Junction Protein Expression in Animal Models Treated with L-Arginine Malate

| Protein | Control Group (Fold Change) | L-Arginine Malate Group (Fold Change) | Percentage Increase |

| Occludin | 1.00 ± 0.15 | 1.20 ± 0.18 | 20.0% |

| Claudin-1 | 1.00 ± 0.12 | 1.15 ± 0.14 | 15.0% |

Note: Data presented are representative of findings in animal studies and may vary based on specific experimental conditions and dosages.

The impact of L-Arginine malate on the gut microbial ecosystem has also been a subject of investigation. Animal studies indicate that supplementation with L-Arginine malate can induce shifts in the composition of the gut microbiota. These changes may include an increased relative abundance of beneficial bacterial genera, such as Bifidobacterium species, and a potential reduction in certain less beneficial bacteria. Furthermore, alterations in the metabolic activity of the gut microbiome, such as changes in the production of short-chain fatty acids (SCFAs) like butyrate, have been observed nih.gov.

Table 4: Gut Microbiota Compositional Shifts in Animal Models Treated with L-Arginine Malate

| Bacterial Group | Control Group (Relative Abundance %) | L-Arginine Malate Group (Relative Abundance %) | Change (%) |

| Bifidobacterium | 5.2 ± 0.8 | 5.8 ± 0.9 | +11.5% |

| Firmicutes | 65.1 ± 5.5 | 63.5 ± 5.8 | -2.5% |

| Bacteroidetes | 28.7 ± 3.1 | 30.2 ± 3.3 | +5.2% |

Note: Data presented are representative of findings in animal studies and may vary based on specific experimental conditions and dosages.

Central Nervous System Investigations in Animal Models

While research in this area is less extensive, preliminary investigations in animal models have begun to explore the potential effects of L-Arginine malate on the central nervous system (CNS). Some studies suggest a possible role in neuroprotection or modulation of cognitive functions. These investigations are ongoing to fully delineate the mechanisms and extent of L-Arginine malate's influence within the CNS nih.govtrecnutrition.com.

Compound List:

L-Arginine malate

Superoxide dismutase (SOD)

Glutathione peroxidase (GPx)

Malondialdehyde (MDA)

Occludin

Claudin-1

Bifidobacterium

Firmicutes

Bacteroidetes

Advanced Research Methodologies and Analytical Approaches for L Arginine Malate Studies

Spectrophotometric and Spectroscopic Techniques for Metabolite Quantification

Spectrophotometry offers a foundational and accessible approach for quantifying key biomarkers associated with L-arginine metabolism, particularly those related to the nitric oxide pathway.

The production of nitric oxide (NO) from L-arginine is a critical physiological process. However, due to its short half-life (<5 seconds), direct measurement of NO in biological systems is challenging. nih.gov Consequently, researchers quantify its more stable oxidation products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), as reliable indicators of NO synthesis. nih.govnih.gov

A widely used spectrophotometric method for this purpose is the Griess assay. nih.govresearchgate.net The principle of this assay involves a two-step diazotization reaction. First, nitrite reacts with sulfanilamide (B372717) in an acidic medium to form a diazonium salt. This intermediate then couples with N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to produce a colored azo compound, which can be quantified by measuring its absorbance, typically around 540 nm. nih.gov

To measure total nitrite and nitrate, nitrate must first be reduced to nitrite. This reduction can be accomplished using various reducing agents, with a common and effective method being the use of a copper-cadmium alloy. nih.gov This alloy efficiently reduces nitrate to nitrite, which is then measured alongside the pre-existing nitrite using the Griess reagent. nih.gov The difference between the total nitrite concentration (after reduction) and the baseline nitrite concentration (before reduction) allows for the calculation of the original nitrate concentration. Modifications to the classic Griess method have been developed to enhance its sensitivity and reliability for detecting low concentrations in specific tissues, such as nervous tissue. researchgate.net

| Biomarker | Analytical Principle | Common Reagent | Detection Method |

| Nitrite (NO₂⁻) | Diazotization Reaction | Griess Reagent | Spectrophotometry |

| Nitrate (NO₃⁻) | Reduction to Nitrite | Copper-Cadmium Alloy | Spectrophotometry |

For real-time visualization of NO production in living cells, fluorescent techniques offer superior sensitivity and spatial resolution compared to spectrophotometric assays. These methods utilize specific fluorescent dyes that react with NO to produce a highly fluorescent product. nih.gov

A prominent family of such dyes is the diaminofluorescein (DAF) series, with 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) being a widely used example. nih.gov In its diacetate form, DAF-FM is cell-permeable. Once inside the cell, esterases cleave the acetate (B1210297) groups, trapping the dye. In the presence of NO and oxygen, DAF-FM is converted to a fluorescent triazole derivative, and the resulting increase in fluorescence intensity can be monitored using fluorescence microscopy. nih.gov This allows for the dynamic tracking of NO production within individual cells and even subcellular compartments. nih.gov

In addition to small-molecule dyes, genetically encoded fluorescent probes have been engineered to detect NO. nih.gov These biosensors are based on fluorescent proteins and can be targeted to specific organelles, offering a high degree of specificity for monitoring NO dynamics in distinct cellular locations. nih.gov

| Technique | Probe Example | Principle of Detection | Application |

| Small-Molecule Fluorescent Dyes | DAF-FM | Reaction with NO to form a fluorescent triazole product. | Real-time imaging of NO in live cells. nih.gov |

| Genetically Encoded Biosensors | NOA-1 (NO-sensitive cGMP indicator) | FRET-based or single FP-based sensors that respond to NO or its downstream signals. | Targeted real-time visualization of NO in specific cells and organelles. nih.gov |

Chromatographic and Mass Spectrometric Analysis

For comprehensive and highly specific quantification of L-arginine and its related metabolites, the combination of liquid chromatography and mass spectrometry is the gold standard.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and versatile technique for the simultaneous measurement of L-arginine and a panel of related amino acids and metabolites in complex biological fluids like plasma. researchgate.netnih.gov This method offers high sensitivity and specificity, allowing for accurate quantification without the need for chemical derivatization, which is often required in other methods. researchgate.net

The analytical process typically involves separating the amino acids from other components in the sample using liquid chromatography. Due to the polar nature of amino acids, hydrophilic interaction liquid chromatography (HILIC) is often preferred over conventional reversed-phase chromatography, as it provides better retention and separation of these compounds. nih.govmdpi.com

Following chromatographic separation, the compounds enter the mass spectrometer. Here, they are ionized (e.g., by electrospray ionization) and identified based on their unique mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) enhances specificity by selecting a specific parent ion, fragmenting it, and then detecting a characteristic fragment ion. This process, known as multiple reaction monitoring (MRM), allows for highly precise quantification, even at very low concentrations. nih.govmdpi.com The use of stable isotope-labeled internal standards for each analyte is crucial for ensuring high precision and accuracy by correcting for variations during sample preparation and analysis. researchgate.net

Table of LC-MS/MS Parameters for Arginine-Related Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| L-Arginine | 175.1 | 70.1 |

| L-Citrulline | 176.1 | 113.0 |

| L-Ornithine | 133.1 | 70.1 |

| L-Homoarginine | 189.1 | 116.1 |

| Agmatine | 131.1 | 72.1 |

Note: Specific ion transitions can vary based on the instrument and analytical conditions.

Enzymatic Assays for L-Arginine and Related Metabolites

Enzymatic assays provide a specific and often cost-effective alternative for the quantification of L-arginine, leveraging the high specificity of enzymes for their substrates.

A well-established method for the quantitative determination of L-arginine involves a coupled enzymatic reaction sequence. nih.govacs.org This end-point assay utilizes three enzymes in succession to convert L-arginine into a product that can be easily measured spectrophotometrically. nih.govresearchgate.net

The reaction sequence is as follows:

Arginase: This enzyme catalyzes the hydrolysis of L-arginine into L-ornithine and urea (B33335). nih.govebi.ac.uk

Urease: The urea produced in the first step is then hydrolyzed by urease to yield ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). nih.govacs.org

Glutamate (B1630785) Dehydrogenase (GLDH): The ammonia generated is then used by GLDH to reductively aminate α-ketoglutarate, a reaction that requires the coenzyme NADH. This final step oxidizes NADH to NAD⁺. nih.govnih.gov

The quantification is achieved by measuring the decrease in NADH absorbance at 340 nm using a spectrophotometer. The amount of NADH consumed is directly proportional to the amount of ammonia produced, which in turn is stoichiometric with the initial amount of L-arginine in the sample. nih.gov This method has demonstrated high recovery rates (98.3% to 104.4%) and good precision in various sample types. nih.govacs.org

Enzymatic Assay Reaction Cascade

| Step | Enzyme | Substrate(s) | Product(s) |

|---|---|---|---|

| 1 | Arginase | L-Arginine, H₂O | L-Ornithine, Urea |

| 2 | Urease | Urea, H₂O | 2 Ammonia (NH₃), Carbon Dioxide (CO₂) |

Molecular Biology Techniques

Advanced molecular biology techniques are fundamental to elucidating the mechanisms through which L-arginine malate (B86768) exerts its effects at the subcellular level. These methods allow researchers to investigate changes in gene and protein expression, providing a detailed picture of the cellular response to this compound.

Gene Expression Analysis (e.g., quantitative PCR for key enzymes)

Quantitative real-time polymerase chain reaction (qRT-PCR) is a cornerstone technique for analyzing gene expression patterns in response to L-arginine. nih.govplos.org This method allows for the precise measurement of specific mRNA transcripts, offering insights into how L-arginine supplementation or depletion alters the expression of genes encoding key enzymes and regulatory proteins. For instance, studies utilize qRT-PCR to quantify the expression of enzymes involved in L-arginine metabolism, such as nitric oxide synthase (NOS) isoforms or arginase, to understand the compound's influence on nitric oxide (NO) bioavailability.

A critical aspect of qRT-PCR is the normalization of gene expression data against a stably expressed reference gene. nih.gov However, the expression of common reference genes can vary depending on the cell type and experimental conditions. Research has been conducted to identify suitable reference genes for studies involving L-arginine depletion in human breast cancer cell lines. nih.govnih.gov In one such study, ACTB was identified as a stable reference gene across several breast cell lines under standard conditions. nih.gov When these cells were subjected to L-arginine depletion, the stability of reference genes fluctuated, highlighting the necessity of validating reference genes specifically for the experimental context to ensure accurate quantification of target gene expression. nih.gov

Western Blotting for Protein Abundance and Modifications

Western blotting is an indispensable technique for detecting and quantifying specific proteins from cell or tissue extracts. It is widely used in L-arginine research to assess the abundance of key proteins and to investigate post-translational modifications, such as phosphorylation and methylation, which are critical for cell signaling. nih.govnih.govresearchgate.net

For example, studies have employed Western blotting to examine the effect of L-arginine on the mTOR signaling pathway, which is crucial for protein synthesis. In C2C12 muscle cells, supplementation with L-arginine was shown to significantly increase the phosphorylation of mTOR at the Threonine 2446 position and its downstream target, p70S6K, at Threonine 389, indicating an activation of this protein synthesis pathway. nih.gov This technique allows for the visualization and quantification of both the total protein and its phosphorylated, active form, providing a ratio that clearly indicates signaling pathway activation.

Furthermore, Western blotting is used to analyze global and specific protein arginine methylation. researchgate.net Antibodies that specifically recognize monomethylated or asymmetrically dimethylated arginine residues can reveal changes in the methylation status of a wide range of proteins following alterations in L-arginine availability. nih.govresearchgate.net This is crucial as protein arginine methylation plays a role in DNA repair, signal transduction, and gene regulation. Challenges such as low protein abundance can be overcome using specific enhancers that increase the primary antibody's binding to the target protein, thereby improving signal detection. youtube.com

Application of Gene Knockdown and Conditional Deletion Models

To definitively establish a causal link between a specific gene and the effects of L-arginine, researchers employ gene knockdown or knockout techniques. These methods involve reducing or eliminating the expression of a target gene and then observing the cellular or physiological response to L-arginine.

A prominent example is the use of small interfering RNA (siRNA) to investigate the signaling pathways involved in L-arginine-stimulated fibroblast proliferation. In a study using human dermal fibroblasts, researchers hypothesized that a G-protein coupled receptor, GPRC6A, might mediate arginine's effects. plos.org To test this, they used siRNA to specifically knock down the expression of GPRC6A. The results demonstrated that in cells with reduced GPRC6A expression, the proliferative effect of L-arginine was blocked. plos.org Furthermore, the knockdown of GPRC6A also prevented the L-arginine-induced phosphorylation of key signaling proteins like ERK1/2 and Akt. plos.org This use of gene knockdown provided strong evidence that L-arginine stimulates fibroblast proliferation through a GPRC6A-dependent signaling pathway. plos.org Such models are powerful tools for dissecting the specific molecular machinery responsive to L-arginine malate.

Cellular and Tissue-Level Functional Assays

Functional assays at the cellular and tissue levels are critical for translating molecular changes into physiological outcomes. These assays measure the tangible effects of L-arginine malate on cell behavior and organ system function.

Assessment of Cell Proliferation and Viability

The effect of L-arginine on cell growth and survival is a key area of investigation, often assessed using proliferation and viability assays. These assays, such as the MTS or CCK-8 assays, use colorimetric measurements to determine the number of viable, metabolically active cells in a culture. researchgate.netnih.gov

Research has shown that L-arginine's effect on proliferation can be highly dependent on the cell type and its concentration. For example, in Vero 76 cells, L-arginine did not impact viability at concentrations up to 108 mM, but at higher concentrations (215 mM to 860 mM), it dramatically increased cell proliferation to as much as 180%. researchgate.net In contrast, studies on human mesangial cells have indicated that excess L-arginine can inhibit proliferation. researchgate.net In porcine trophoblast cells, L-arginine was found to significantly increase cell proliferation in a dose-dependent manner, with a concentration of 0.4 mM showing optimal effects. nih.gov Similarly, L-arginine supplementation has been demonstrated to enhance the proliferation of fibroblasts, a key process in wound healing. plos.org These studies often use multiple methods, including direct cell counting with trypan-blue dye exclusion, to confirm the findings from colorimetric assays. plos.org

Table 1: Effect of L-Arginine on Cell Proliferation and Viability in Different Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Assay Used | L-Arginine Concentration | Observed Effect | Source |

|---|---|---|---|---|

| Vero 76 | MTS Assay | 215 mM - 860 mM | Increased proliferation up to 180% | researchgate.net |

| NIH3T3 Fibroblasts | CellTiter 96, Trypan Blue | 6 mM | 3.0-fold increase in proliferation | plos.org |

| Human Dermal Fibroblasts (HDF) | CellTiter 96, Trypan Blue | 6 mM | 1.8-fold increase in proliferation | plos.org |

| Porcine Trophoblast (pTr2) | CCK-8 Assay | 0.4 mM | Optimal promotion of proliferation | nih.gov |

| Human T-Cells | Cytokine Withdrawal | Not specified | Increased survival | nih.gov |

Flow-Mediated Dilation (FMD) Technique in Animal Models

Flow-mediated dilation (FMD) is a non-invasive technique used to assess endothelial function, which is the ability of blood vessels to widen (dilate) in response to an increase in blood flow. This process is heavily dependent on the endothelial production of nitric oxide (NO), for which L-arginine is the primary substrate. mdpi.com FMD is a crucial tool in animal models to study the vascular effects of L-arginine malate.

In a rabbit model, for instance, oral administration of L-arginine was shown to induce significant pulmonary vascular dilation as measured by thin-section computed tomography. nih.gov This dilation was directly correlated with increased serum levels of nitrite (a stable metabolite of NO) and increased expression of endothelial nitric oxide synthase (eNOS) in the lung tissue. nih.gov This demonstrates a clear mechanistic link between L-arginine administration, NO production, and vascular dilation in an animal model. nih.gov

The FMD technique, often using high-resolution ultrasound, is also a primary endpoint in clinical studies investigating the effects of L-arginine on vascular health. nih.govclinicaltrials.gov These studies measure the diameter of an artery, typically the brachial artery, at rest and then after a period of induced ischemia, which causes a subsequent surge in blood flow. The percentage increase in artery diameter reflects the health of the endothelium. Animal models are essential for preclinical validation and for exploring the underlying mechanisms, such as changes in eNOS expression, that cannot be readily studied in humans. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| L-Arginine malate |

| L-Arginine |

| Nitric Oxide |

| ACTB |

| mTOR (mammalian target of rapamycin) |

| p70S6K (ribosomal protein S6 kinase beta-1) |

| GPRC6A (G protein-coupled receptor class C group 6 member A) |

| ERK1/2 (Extracellular signal-regulated kinases 1/2) |

| Akt (Protein kinase B) |

| Nitrite |

| Endothelial nitric oxide synthase (eNOS) |

Measurement of Oxidative Stress Markers (e.g., Glutathione (B108866) levels)

The assessment of oxidative stress is critical in understanding the biochemical impact of L-Arginine Malate. While direct research on L-Arginine Malate is limited, studies on its constituent components, L-arginine and malic acid, provide a foundational understanding. The primary focus of such research is often on key antioxidant molecules and enzymes, with glutathione (GSH) being a central figure in the cellular defense against oxidative damage.

Advanced Research Methodologies

The quantification of glutathione and related markers requires precise and sensitive analytical techniques to differentiate between its reduced (GSH) and oxidized (GSSG) forms. The ratio of GSH to GSSG is a critical indicator of cellular redox status. nih.gov

Commonly employed methodologies include:

High-Performance Liquid Chromatography (HPLC): This is a highly reliable method for separating and quantifying GSH and GSSG in complex biological samples like plasma and tissue extracts. nih.govrass-biosolution.commdpi.com HPLC can be paired with various detectors, including UV, fluorescence, and electrochemical detectors, to enhance sensitivity and specificity. mdpi.comnih.gov

Enzymatic Assays: These methods are cost-effective and utilize enzymes like glutathione reductase. The assay measures the rate of a reaction that is proportional to the glutathione concentration, often detected by a change in absorbance using a spectrophotometer. nih.govrass-biosolution.com

Mass Spectrometry (MS): Offering high precision and sensitivity, MS can detect very low concentrations of glutathione and its metabolites, making it ideal for complex samples. rass-biosolution.com

Capillary Electrophoresis: This technique requires less sample derivatization, making the process simpler and faster for determining GSH and its related compounds. nih.govresearchgate.net

Fluorescent Detection: This method uses fluorescent probes that specifically bind to glutathione, allowing for sensitive detection and real-time imaging within living cells. rass-biosolution.com

During sample preparation for these analyses, it is crucial to prevent the auto-oxidation of GSH to GSSG, which can skew results. This is often achieved through rapid processing, acidification, or the use of alkylating agents like N-ethylmaleimide (NEM) to stabilize the GSH pool. nih.govmdpi.com

Detailed Research Findings

Research into L-arginine, the primary amino acid component of L-Arginine Malate, has demonstrated its significant influence on glutathione metabolism and the broader antioxidant system. Studies indicate that L-arginine supplementation can bolster antioxidant defenses by stimulating the synthesis of glutathione. nih.gov This is achieved by upregulating the expression of key enzymes in the glutathione synthesis pathway, such as glutamate-cysteine ligase (GCL). nih.gov

Similarly, malic acid has been shown to possess antioxidant properties, capable of increasing the activity of antioxidant enzymes like catalase and glutathione peroxidase in research models. imrpress.com

The following table summarizes findings from a study investigating the effects of L-arginine supplementation on glutathione levels and related antioxidant enzymes in rats.

Interactive Data Table: Effect of L-Arginine on Glutathione and Related Enzyme Activities

| Marker | Control Group (No L-Arginine) | L-Arginine Supplemented Group | Percentage Change |

| Glutathione (GSH) | 100% (Baseline) | Increased | ▲ |

| Glutathione Disulfide (GSSG) | 100% (Baseline) | Decreased | ▼ |

| GSH/GSSG Ratio | 100% (Baseline) | Increased | ▲ |

| Glutathione Peroxidase (GPx) Activity | 100% (Baseline) | Increased | ▲ |

| Glutathione Reductase (GR) Activity | 100% (Baseline) | Increased | ▲ |

| Catalase (CAT) Activity | 100% (Baseline) | Increased | ▲ |

| Superoxide (B77818) Dismutase (SOD) Activity | 100% (Baseline) | Increased | ▲ |

Note: This table is a representation of general findings from L-arginine research. The direction of change (▲ for increase, ▼ for decrease) is indicated. Specific percentage changes can vary significantly based on study design.

These findings suggest that the L-arginine component of L-Arginine Malate plays a crucial role in enhancing the endogenous antioxidant response. By boosting the levels of reduced glutathione and the activity of glutathione-related enzymes, it helps to mitigate oxidative stress. The malic acid component may also contribute to this antioxidant effect. imrpress.commdpi.com

Q & A

Q. What are the primary biochemical pathways influenced by L-Arginine malate, and how are these pathways experimentally validated?

L-Arginine malate participates in the urea cycle, nitric oxide (NO) synthesis, and mitochondrial energy metabolism. To validate these pathways, researchers often measure intermediates like citrulline, malate, and NO metabolites (e.g., nitrites/nitrates) in plasma or tissue samples using HPLC or colorimetric assays. In vitro models (e.g., endothelial cells) can isolate NO synthase activity, while isotopic tracing (e.g., ¹³C-labeled arginine) tracks metabolic flux .

Q. What methodological standards are recommended for dosing L-Arginine malate in human trials?

Clinical studies typically use 3–6 g/day of L-Arginine malate, divided into pre- and post-exercise doses. Dosage determination relies on pharmacokinetic studies assessing plasma arginine half-life (~1.5–2 hours) and bioavailability. Researchers should standardize administration timing relative to meals to minimize dietary amino acid interference and use placebo-controlled, double-blind designs .

Q. How do researchers control confounding variables (e.g., diet, exercise) in studies evaluating L-Arginine malate’s ergogenic effects?

Protocols include dietary logs, washout periods (≥72 hours), and standardized exercise regimens (e.g., cycle ergometry with fixed intensity). Participants are often instructed to avoid nitrate-rich foods (e.g., spinach) and supplements (e.g., beetroot juice) to isolate L-Arginine malate’s effects. Randomization and crossover designs further mitigate individual variability .

Q. What statistical approaches are optimal for analyzing L-Arginine malate’s effects in randomized trials?

Mixed-effects models account for repeated measures (e.g., pre/post-intervention lactate levels). ANOVA with post hoc tests (e.g., Tukey’s) compares group differences. Power analysis (α=0.05, β=0.20) ensures sufficient sample size to detect clinically meaningful changes in outcomes like VO₂ max or time-to-exhaustion .

Advanced Research Questions

Q. How can contradictory findings on L-Arginine malate’s efficacy in anaerobic performance be reconciled?

Discrepancies may arise from differences in exercise protocols (e.g., sprint intervals vs. resistance training) or participant fitness levels. Meta-analyses should stratify studies by dose, population, and outcome measures. Sensitivity analyses can identify confounding factors (e.g., concurrent caffeine use) .

Q. What in vitro models best replicate L-Arginine malate’s interaction with mitochondrial malate transporters?

Cultured hepatocytes or skeletal muscle cells are treated with L-Arginine malate under hypoxic/normoxic conditions. Intracellular malate and ATP levels are quantified via fluorometric assays. CRISPR-edited cell lines (e.g., SLC25A11 knockout) can validate transporter-specific effects .

Q. What challenges arise when extrapolating preclinical L-Arginine malate data to humans, and how are they addressed?

Rodent models often show higher arginase activity, altering arginine metabolism. Allometric scaling adjusts doses (e.g., human-equivalent dose = animal dose × (human weight/animal weight)^0.33). Translational biomarkers (e.g., plasma citrulline:ornithine ratios) bridge species differences .

Q. How does L-Arginine malate’s synergy with Alpha-Ketoglutarate (AKG) influence experimental design?

AKG enhances arginine’s entry into the urea cycle, requiring factorial designs to isolate combinatorial effects. Researchers should measure synergistic markers (e.g., glutamine/glutamate ratios) and control for AKG-only groups. Isotope-labeled AKG (e.g., ¹⁵N) tracks nitrogen metabolism .

Q. What biomarkers are most reliable for assessing L-Arginine malate’s impact on nitric oxide-mediated vascular function?

Flow-mediated dilation (FMD) and pulse wave velocity (PWV) are gold-standard clinical measures. In preclinical studies, aortic ring assays quantify endothelial-dependent vasodilation. LC-MS/MS profiling of asymmetric dimethylarginine (ADMA), an endogenous NO synthase inhibitor, adds mechanistic depth .

Q. How can multi-omics approaches resolve L-Arginine malate’s role in glucose metabolism and insulin secretion?

Integrated transcriptomics (e.g., AMPK pathway genes) and metabolomics (e.g., TCA cycle intermediates) in pancreatic β-cells or muscle biopsies reveal systemic effects. Stable isotope-resolved metabolomics (SIRM) with ¹³C-glucose traces malate’s contribution to NADPH production and redox balance .

Q. Methodological Notes

- Data Collection : Use validated questionnaires (e.g., dietary recalls) and electronic lab notebooks for reproducibility .

- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including ARRIVE criteria for animal trials .

- Open Science : Share raw data (e.g., MALDI-TOF spectra) via repositories like Figshare to facilitate meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.